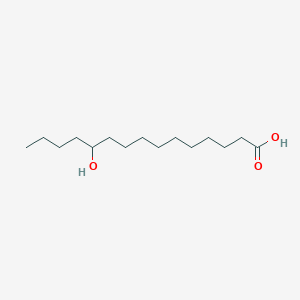
11-Hydroxypentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3. It is a straight-chain fatty acid with a hydroxyl group attached to the 11th carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
11-Hydroxypentadecanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in cytokine and inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Pentadecanoic Acid: A straight-chain saturated fatty acid with the molecular formula C15H30O2.
11-Hydroxyhexadecanoic Acid:
Uniqueness: 11-Hydroxypentadecanoic acid is unique due to the presence of the hydroxyl group at the 11th carbon, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H30O3 |
|---|---|
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
11-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
InChI-Schlüssel |
UMFHUOABFXSVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


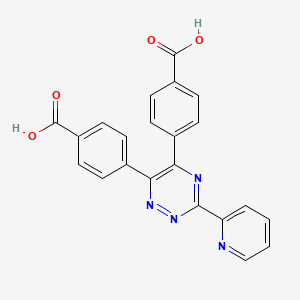

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

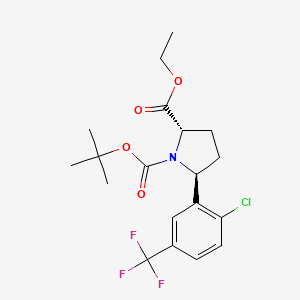

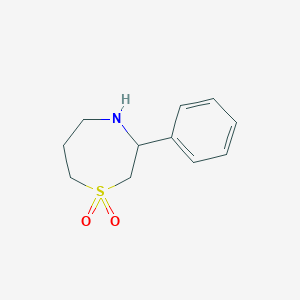
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
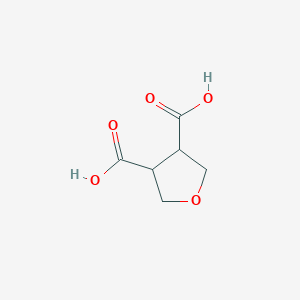
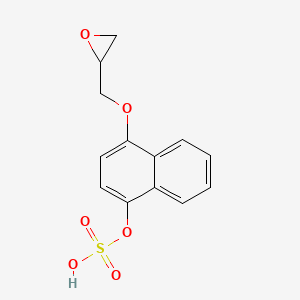
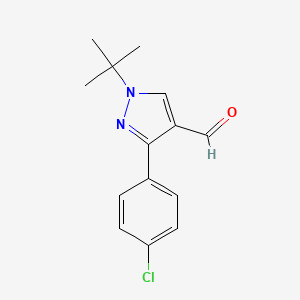

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
